Methyl 2-(5-bromopyridin-3-YL)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-bromopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJIFVFBRAMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633593 | |
| Record name | Methyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118650-08-1 | |
| Record name | Methyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(5-bromopyridin-3-yl)acetate | |
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Foundational & Exploratory
"Methyl 2-(5-bromopyridin-3-YL)acetate" synthesis starting materials
Initiating Route Discovery
I'm starting a deep dive into finding synthetic routes for "Methyl 2-(5-bromopyridin-3-yl)acetate." My initial focus is on comprehensive Google searches to identify various routes and commercially available or easily synthesized starting materials for each. This is my very first step, so I have yet to find anything worth reporting.
Analyzing Synthetic Strategies
I've moved beyond initial broad searches. Now, I'm analyzing results to pinpoint the most efficient synthetic strategies for Methyl 2-(5-bromopyridin-3-yl)acetate. Reaction conditions, yields, and starting material complexity are my current focal points. If initial searches fall short, I'll dive into targeted investigations of specific reaction steps.
Outlining Guide Structure
I'm now outlining the technical guide's structure. First, I'll introduce the compound's medicinal chemistry significance. Then, I'll detail each major synthetic pathway, explaining chemical principles and rationale for reagent/condition choices. Each pathway gets its own section, with DOT graphs for clear visualization.
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 2-(5-bromopyridin-3-yl)acetate
Executive Summary & Strategic Context
Methyl 2-(5-bromopyridin-3-yl)acetate represents a high-value bifunctional scaffold in medicinal chemistry. It contains two distinct reactive centers:
-
The Electrophile: A C-Br bond at the 5-position of the pyridine ring, primed for Palladium-catalyzed cross-coupling.
-
The Functional Handle: A methyl ester side chain prone to hydrolysis or transesterification under standard basic coupling conditions.
The Challenge: The primary failure mode in coupling this substrate is not the lack of conversion, but the chemoselectivity regarding the ester. Standard Suzuki protocols utilizing aqueous NaOH or KOH will rapidly saponify the methyl ester to the carboxylic acid (or carboxylate salt), complicating purification and altering the physicochemical properties of the product. Furthermore, the pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium center, potentially poisoning the catalyst.
The Solution: This protocol utilizes a mild base / steric ligand strategy. We prioritize preventing ester hydrolysis via phosphate/carbonate bases and overcoming N-coordination using chelating or bulky phosphine ligands.
Mechanistic Insight & Catalyst Selection
To ensure high yields, we must understand the competition within the catalytic cycle.
Critical Decision Factors:
-
Ligand Choice: Monodentate ligands like
can dissociate, allowing the pyridine nitrogen to bind to Pd. Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent this "catalyst sequestration." -
Base Basicity vs. Nucleophilicity: We require a base strong enough to activate the boronic acid (forming the boronate species) but non-nucleophilic enough to leave the methyl ester intact.
Validated Catalyst Systems
| System | Catalyst Precursor | Ligand | Base | Solvent | Rationale |
| Standard (Robust) | dppf (Bidentate) | Dioxane/ | Best balance of cost and reactivity. dppf resists N-displacement. | ||
| High-Performance | XPhos | Toluene/ | For sterically hindered boronic acids. XPhos boosts oxidative addition. | ||
| Anhydrous (Sensitive) | SPhos | DMF (Dry) | Used strictly if the ester hydrolyzes even with mild aqueous bases. |
Mechanistic Pathway & Failure Modes
The following diagram illustrates the catalytic cycle and the specific off-cycle traps relevant to this pyridine substrate.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting specific failure modes (Traps) for pyridine-acetate substrates.
Detailed Experimental Protocol
This protocol uses the Standard (Robust) system identified above. It is optimized for 1.0 mmol scale.
Materials
-
Substrate: Methyl 2-(5-bromopyridin-3-yl)acetate (230 mg, 1.0 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(41 mg, 5 mol%) -
Base: Potassium Phosphate Tribasic (
), finely ground (636 mg, 3.0 equiv) -
Solvent: 1,4-Dioxane (10 mL) and Water (1 mL). Note: The 10:1 ratio limits hydrolysis risk.
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the flask with:
-
Methyl 2-(5-bromopyridin-3-yl)acetate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (3.0 equiv)
- (0.05 equiv)
-
-
Degassing (Critical): Cap the vessel with a rubber septum. Evacuate the flask (high vacuum) and backfill with Argon. Repeat this cycle 3 times. Oxygen removal is vital to prevent homocoupling and catalyst deactivation.
-
Solvent Addition: Via syringe, add degassed 1,4-Dioxane followed by degassed water.
-
Tip: Sparge solvents with Argon for 15 mins prior to use.
-
-
Reaction: Place the vessel in a pre-heated oil block at 85°C . Stir vigorously (800 rpm).
-
Time: Monitor via LCMS or TLC starting at 2 hours. Most reactions complete within 4-6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (10 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography.
-
Note: Pyridine derivatives can streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.
-
Optimization & Troubleshooting Matrix
If the standard protocol yields <50% or impurities arise, follow this logic flow.
Decision Workflow
Figure 2: Troubleshooting logic for common Suzuki coupling failures.
Data Interpretation Table
| Observation (LCMS/TLC) | Root Cause | Corrective Action |
| SM + Des-bromo (Protodehalogenation) | Hydride source in reaction (often from solvent degradation or excess alcohol). | Ensure solvents are high grade. Lower temperature to 70°C. |
| Product (Acid) instead of Ester | Base is too strong or water content too high. | Switch base to |
| Homocoupling of Boronic Acid | Oxygen present in system. | Re-evaluate degassing protocol. Sparge solvents longer. |
| No Reaction (Catalyst Resting) | Pyridine nitrogen coordinating Pd. | Switch to bulky ligand (XPhos, SPhos) to sterically crowd the metal center. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, J. J. (Ed.). (2011). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Suzuki-Miyaura Coupling). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Application Notes and Protocols: The Heck Reaction of Methyl 2-(5-bromopyridin-3-yl)acetate with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the core of numerous blockbuster pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif in the design of novel therapeutics. The functionalization of the pyridine core is therefore a critical endeavor in medicinal chemistry, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for the C-C bond formation, allowing for the direct alkenylation of pyridyl halides.[1]
This guide provides a detailed technical overview and practical protocols for the Heck reaction of Methyl 2-(5-bromopyridin-3-yl)acetate , a versatile building block for the synthesis of novel pyridine-based compounds. The presence of the ester functionality provides a handle for further synthetic manipulations, making this substrate particularly valuable for the construction of complex molecular architectures.
The Heck Reaction: A Mechanistic Overview
The Heck reaction, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[1] The catalytic cycle is generally understood to proceed through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-(5-bromopyridin-3-yl)acetate to form a Pd(II)-pyridyl intermediate.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-pyridyl bond. This step is crucial for determining the regioselectivity of the reaction.
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, leading to the formation of the desired vinylpyridine product and a palladium-hydride species.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
Experimental Protocols
The following protocols are provided as a starting point for the Heck reaction of "Methyl 2-(5-bromopyridin-3-yl)acetate" with various alkenes. These protocols are based on established procedures for the Heck coupling of 3-bromopyridines and may require optimization for specific substrates and desired outcomes.
Protocol 1: Heck Coupling with Acrylates (e.g., n-Butyl Acrylate)
This protocol is adapted from a phosphine-free method for the Heck coupling of halopyridines with acrylates.
Materials:
-
Methyl 2-(5-bromopyridin-3-yl)acetate
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(5-bromopyridin-3-yl)acetate (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and a magnetic stir bar.
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (3.0 equiv.) followed by n-butyl acrylate (1.5 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Heck Coupling with Styrenes (e.g., Styrene)
This protocol is adapted from a method utilizing a supramolecular ligand, which has been shown to be highly efficient for the Heck coupling of 3-bromopyridine. While the specific ligand may not be readily available, the general conditions provide a valuable template.
Materials:
-
Methyl 2-(5-bromopyridin-3-yl)acetate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine Methyl 2-(5-bromopyridin-3-yl)acetate (1.0 equiv.), potassium carbonate (3.0 equiv.), and palladium(II) acetate (0.1 equiv.).
-
Add anhydrous toluene to the mixture.
-
Add styrene (3.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Place the reaction vessel in a preheated oil bath at 130 °C and stir for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Heck coupling of 3-halopyridines, which can be applied to "Methyl 2-(5-bromopyridin-3-yl)acetate".
| Entry | Alkene | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Ref. |
| 1 | n-Butyl Acrylate | Pd(OAc)₂ (2) | None | Et₃N (3) | DMF | 100 | 2-6 | [2] |
| 2 | Styrene | Pd(OAc)₂ (10) | Supramolecular Ligand | K₂CO₃ (3) | Toluene | 130 | 1 | [3] |
| 3 | Methyl Acrylate | Pd-PEPPSI (0.1) | None | Et₃N (3) | DMF | 100 | 2 | [2] |
| 4 | 4-Methylstyrene | Pd(OAc)₂ (10) | Supramolecular Ligand | K₂CO₃ (3) | Toluene | 130 | 1 | [3] |
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The catalyst loading is typically kept low (0.1-10 mol%) to minimize cost and residual palladium in the final product.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide (HBr) generated during the reductive elimination step, regenerating the active Pd(0) catalyst. The choice of base can influence the reaction rate and yield. Triethylamine and potassium carbonate are commonly used.
-
Solvent: Polar aprotic solvents like DMF and toluene are frequently employed in Heck reactions as they can dissolve the reactants and stabilize the palladium intermediates. Anhydrous conditions are often preferred to prevent catalyst deactivation.
-
Temperature: Heck reactions are typically performed at elevated temperatures (80-140 °C) to facilitate the oxidative addition and other steps in the catalytic cycle.
-
Ligands: While some Heck reactions can proceed without a ligand ("phosphine-free"), the addition of phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst, prevent the formation of palladium black, and improve reaction efficiency and selectivity.
Conclusion and Future Directions
The Heck reaction of "Methyl 2-(5-bromopyridin-3-yl)acetate" with various alkenes provides a robust and versatile method for the synthesis of novel substituted pyridines. The protocols outlined in this guide serve as a foundation for further exploration and optimization. The resulting vinylpyridine products are valuable intermediates in drug discovery, offering numerous possibilities for further functionalization and the development of new chemical entities with potential therapeutic applications. Future work could involve expanding the scope of alkene coupling partners, exploring more sustainable and efficient catalytic systems, and applying these methods to the synthesis of complex target molecules.
References
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146–151.
-
Abuhafez, N.; Gramage-Doria, R. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions2023 , 241, 137-148. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Dermenci, A.; Coe, J. W. Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1; Blakemore, D. C., Doyle, P. M., Fobian, Y. M., Eds.; The Royal Society of Chemistry, 2016; pp 143–169. [Link]
Sources
Application Note: Leveraging Methyl 2-(5-bromopyridin-3-YL)acetate in Fragment-Based Drug Discovery Campaigns
Introduction: The Strategic Value of Privileged Scaffolds in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By screening smaller, low-complexity molecules ("fragments") at high concentrations, FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency.[2][3] The core principle of FBDD is that weakly binding fragments, once identified and validated, can be optimized into potent, drug-like molecules through structure-guided elaboration.[4][5]
Within the vast universe of possible fragments, certain structural motifs offer distinct advantages. The pyridine ring is one such "privileged" scaffold, found in numerous FDA-approved drugs, valued for its ability to engage in a range of interactions (hydrogen bonding, π-stacking) and its favorable physicochemical properties.[6] When combined with a strategically placed halogen, such as bromine, the utility of a fragment is significantly enhanced. The bromine atom not only offers a potential vector for halogen bonding but, more critically, serves as a versatile synthetic handle for subsequent hit-to-lead chemistry.[7] Furthermore, in X-ray crystallography, the bromine atom's anomalous scattering properties can be instrumental in unambiguously identifying the fragment's binding pose, even in cases of weak electron density.[8][9]
This application note provides a detailed guide to the strategic use of Methyl 2-(5-bromopyridin-3-YL)acetate as a high-potential building block in FBDD campaigns. We will outline its intrinsic merits, provide detailed protocols for its use in primary screening and hit validation, and describe a strategic framework for its elaboration into a lead series.
Fragment Profile: Methyl 2-(5-bromopyridin-3-YL)acetate
Methyl 2-(5-bromopyridin-3-YL)acetate is an exemplary fragment that balances structural simplicity with rich chemical functionality. Its properties align well with the widely accepted "Rule of Three," which defines the ideal physicochemical space for fragment libraries.[10]
Physicochemical Properties
The key properties of Methyl 2-(5-bromopyridin-3-YL)acetate are summarized below, making it an ideal candidate for an FBDD library.
| Property | Value | FBDD "Rule of Three" Guideline | Source |
| Molecular Formula | C₈H₈BrNO₂ | - | [11][12] |
| Molecular Weight (MW) | 230.06 g/mol | < 300 Da | [11][13] |
| XlogP (predicted) | 1.3 | ≤ 3 | [12] |
| Hydrogen Bond Donors | 0 | ≤ 3 | Calculated |
| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | ≤ 3 | Calculated |
| Rotatable Bonds | 3 | ≤ 3 | Calculated |
| CAS Number | 118650-08-1 | - | [11] |
Strategic Structural Analysis
The true value of this fragment lies in the strategic combination of its three key motifs:
-
Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and imparts favorable aqueous solubility, a critical requirement for biophysical assays where high compound concentrations are needed.[1]
-
Bromine Atom: Positioned at the 5-position, it provides a well-defined vector for chemical elaboration. This "handle" is perfectly suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid and systematic exploration of the surrounding chemical space.[14]
-
Methyl Acetate Group: This group provides two hydrogen bond acceptors and can probe pockets that favor polar interactions. The ester is also metabolically labile and can be readily modified or used as a handle for further chemistry if it is not directly involved in binding.
Application I: Primary Fragment Screening
The goal of the primary screen is to identify fragments that bind to the target of interest. Due to the expected low affinity of fragment hits (μM to mM range), sensitive biophysical techniques are required.[15] Surface Plasmon Resonance (SPR) is a primary method of choice due to its sensitivity and ability to detect low-affinity interactions of small molecules.[10][15]
Workflow for Primary Screening and Hit Identification
Protocol 3.1: Preparation of Fragment Stock Solution
Rationale: Accurate and soluble stock solutions are fundamental to reliable screening data. DMSO is the solvent of choice, but its final concentration in the assay must be controlled to avoid protein denaturation or assay interference.
-
Weighing: Accurately weigh ~5 mg of Methyl 2-(5-bromopyridin-3-YL)acetate (MW: 230.06 g/mol ).
-
Solubilization: Add the appropriate volume of 100% molecular biology grade DMSO to achieve a final concentration of 100 mM. For 5 mg, this would be 217.3 µL.
-
Mixing: Vortex thoroughly for 2-3 minutes. If necessary, use a brief sonication bath to ensure complete dissolution.
-
Quality Control (QC): Before screening, verify the identity and purity (>95%) of the compound via LC-MS.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 3.2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
Rationale: SPR measures changes in mass on a sensor chip surface, allowing for real-time, label-free detection of binding events. This protocol outlines a typical single-concentration screen to identify initial hits from a larger library.
-
Target Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+, pH 7.4, with 1-2% DMSO). The DMSO concentration must be identical in both the running buffer and the fragment solutions.
-
Fragment Preparation: Prepare a screening plate by diluting the 100 mM fragment stock to a final concentration of 200 µM in running buffer.
-
Screening Cycle: For each fragment, perform the following injection cycle:
-
Association: Inject the 200 µM fragment solution over the target and reference flow cells for 60 seconds.
-
Dissociation: Inject running buffer for 60-120 seconds to monitor dissociation.
-
Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer, determined during assay development) if necessary to remove any bound fragment.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and a buffer-only injection ("double referencing").
-
Identify initial hits as fragments that produce a stable-state binding response significantly above the background noise (e.g., > 10 RU and > 3 standard deviations of the mean of control responses).
-
-
Hit Confirmation: Re-test the initial hits in a dose-response experiment (e.g., 8-point titration from 1 mM to 7.8 µM) to confirm binding and determine an equilibrium dissociation constant (Kd).
Application II: Hit Validation Cascade
A fundamental principle of FBDD is that any hit from a primary screen must be validated by at least one orthogonal method to eliminate false positives.[16][17] An orthogonal assay measures the same binding event using a different physical principle.
Workflow for Orthogonal Hit Validation
Protocol 4.1: Orthogonal Validation by Thermal Shift Assay (TSA)
Rationale: TSA (or Differential Scanning Fluorimetry, DSF) measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This provides a rapid, inexpensive, and truly orthogonal confirmation of binding.
-
Reagent Preparation:
-
Prepare a 2X protein solution (e.g., 4 µM) in assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 10X solution of a fluorescent dye (e.g., SYPRO Orange) in the same buffer.
-
Prepare 20X fragment solutions (e.g., 2 mM) from the DMSO stock.
-
-
Assay Plate Setup (in a 96- or 384-well PCR plate):
-
To each well, add:
-
10 µL of 2X Protein solution.
-
2.5 µL of 10X Dye solution.
-
1.25 µL of 20X Fragment solution.
-
11.25 µL of assay buffer.
-
-
Final volume: 25 µL. Final [Protein]: 2 µM. Final [Fragment]: 100 µM. Final [DMSO]: 0.5%.
-
Include "no fragment" controls (protein + dye + buffer + DMSO).
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition.
-
A validated hit is a fragment that causes a significant, concentration-dependent increase in Tm (ΔTm), typically >1-2°C.
-
Protocol 4.2: NMR-Based Hit Validation
Rationale: Nuclear Magnetic Resonance (NMR) is a powerful tool for detecting weak interactions and can provide structural information about the binding event.[18][] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly effective for fragment screening.
-
Sample Preparation:
-
Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4).
-
Sample A (STD): 10-20 µM target protein + 1 mM Methyl 2-(5-bromopyridin-3-YL)acetate.
-
Sample B (Reference): 1 mM Methyl 2-(5-bromopyridin-3-YL)acetate only.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum for Sample B to identify the fragment's proton resonances.
-
For Sample A, acquire an STD-NMR spectrum. This involves two experiments:
-
On-resonance: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.
-
Off-resonance: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the saturated protein, thus confirming a binding event.
-
The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is most intimately interacting with the protein (the "binding epitope").
-
Application III: Strategy for Fragment Elaboration
Once a fragment hit is validated and its binding mode is determined (ideally by X-ray crystallography), the next phase is to "grow" the fragment into a more potent, lead-like molecule.[4][20] The bromine atom on Methyl 2-(5-bromopyridin-3-YL)acetate is the key enabler for this process.
Structure-Guided Fragment Elaboration Strategy
Rationale: The goal of elaboration is to synthesize new analogs where chemical moieties are added to the fragment core to pick up additional, favorable interactions with the target protein, thereby increasing binding affinity and ligand efficiency.
-
Structural Elucidation: The highest priority is to obtain an X-ray crystal structure of the target protein in complex with Methyl 2-(5-bromopyridin-3-YL)acetate. This provides the atomic-level map needed for rational drug design.
-
Vector Analysis: Analyze the crystal structure to determine the trajectory of the C-Br bond relative to the protein surface. Identify nearby pockets or residues that can be targeted for new interactions (e.g., hydrophobic pockets, hydrogen bond donors/acceptors).
-
Parallel Synthesis: Employ the bromine "handle" to rapidly generate a library of analogs.
-
Suzuki Coupling: React the fragment with a diverse set of boronic acids/esters to install new aryl or heteroaryl groups. This is highly effective for probing nearby hydrophobic pockets or introducing new hydrogen bonding partners.
-
Sonogashira Coupling: Use terminal alkynes to introduce rigid linkers of varying lengths, allowing chemists to "reach" for more distant pockets within the binding site.
-
Buchwald-Hartwig Amination: Introduce primary or secondary amines, which can serve as potent hydrogen bond donors and significantly improve affinity.
-
-
Iterative Optimization: Each newly synthesized analog should be tested for binding affinity (e.g., using SPR). The resulting Structure-Activity Relationship (SAR) data, combined with further structural biology, guides the next round of synthetic chemistry in an iterative cycle until a compound with the desired potency and properties is achieved.[21]
Conclusion
Methyl 2-(5-bromopyridin-3-YL)acetate represents a high-quality, strategically designed fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the versatile pyridine scaffold and the synthetically tractable bromine handle, makes it an ideal starting point for identifying novel chemical matter against a wide range of biological targets. The protocols and strategies outlined in this note provide a comprehensive framework for researchers to unlock the potential of this fragment, from initial screening through hit validation and on to the rational design of potent lead compounds.
References
- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
-
Holvey, C. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(1), 13-33. [Link]
-
Chem Help ASAP. (2022, January 27). fragment-based drug discovery (FBDD) & access to drug research [Video]. YouTube. [Link]
-
Erlanson, D. A. (2020). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 15(2), 131-133. [Link]
-
Tiefenbrunn, T., et al. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical biology & drug design, 83(2), 141-8. [Link]
-
Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]
-
PubChemLite. (n.d.). Methyl 2-(5-bromopyridin-3-yl)acetate (C8H8BrNO2). Retrieved January 31, 2026, from [Link]
-
Angulo, J., & Nieto, P. M. (2011). NMR screening and hit validation in fragment based drug discovery. Current medicinal chemistry, 18(3), 382-94. [Link]
-
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved January 31, 2026, from [Link]
-
Blaquiere, N., et al. (2023). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 14(6), 1025-1031. [Link]
-
Zoetechnix. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved January 31, 2026, from [Link]
-
Lu, H., et al. (2019). Lessons from hot spot analysis for fragment-based drug discovery. Trends in pharmacological sciences, 40(7), 486-497. [Link]
-
Assay Depot. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved January 31, 2026, from [Link]
-
Kaur, H., et al. (2023). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug design, development and therapy, 17, 347-380. [Link]
-
Taddei, H. L., et al. (2021). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv. [Link]
-
Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Retrieved January 31, 2026, from [Link]
-
Barker, A., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society transactions, 47(1), 11-20. [Link]
-
Kleniewski, T., & Staroń, J. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e721. [Link]
-
ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery | Request PDF. Retrieved January 31, 2026, from [Link]
-
Chen, Y. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 608934. [Link]
-
Dias, M. V. B., & Tosin, M. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today, 30(9), 104085. [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved January 31, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and biological profile of 2,3-dihydro[13][22]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Retrieved January 31, 2026, from [Link]
-
PubMed. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Retrieved January 31, 2026, from [Link]
Sources
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- 4. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
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- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
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Experimental procedure for the synthesis of "Methyl 2-(5-bromopyridin-3-YL)acetate" analogs
Executive Summary
The 3,5-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. Methyl 2-(5-bromopyridin-3-yl)acetate represents a versatile intermediate, offering orthogonal reactivity: the ester allows for acyl substitution or cyclization, while the aryl bromide serves as a handle for Suzuki, Buchwald, or Sonogashira couplings.
This guide details two distinct synthetic protocols:
-
Route A (The "Classic" Approach): Arndt-Eistert Homologation. Best for gram-scale synthesis starting from the widely available 5-bromonicotinic acid.
-
Route B (The "Catalytic" Approach): Palladium-Catalyzed Reformatsky Coupling. Best for high-throughput analog generation starting from 3,5-dibromopyridine.
Retrosynthetic Analysis
To ensure synthetic success, we must visualize the disconnection logic. The target molecule can be accessed by extending the carbon chain of a nicotinic acid derivative or by directly coupling an acetate unit to the pyridine ring.
Figure 1: Retrosynthetic disconnection showing the Homologation Route (Green) and Cross-Coupling Route (Red).
Protocol A: Arndt-Eistert Homologation
Rationale: This method is preferred when 5-bromonicotinic acid is the available starting material. It reliably inserts a single methylene unit (
Safety Warning: This protocol involves the generation of diazoketones. While TMS-diazomethane is safer than diazomethane, all steps must be performed in a well-ventilated fume hood behind a blast shield.
Step 1: Activation of 5-Bromonicotinic Acid
Objective: Convert the carboxylic acid to the acid chloride.
-
Charge: In a dry 250 mL round-bottom flask (RBF), suspend 5-bromonicotinic acid (10.0 g, 49.5 mmol) in anhydrous Dichloromethane (DCM) (100 mL).
-
Catalyze: Add a catalytic amount of DMF (0.1 mL).
-
Chlorinate: Add Thionyl Chloride (
) (10.8 mL, 148 mmol) dropwise at 0°C. -
Reflux: Warm to room temperature and then reflux for 2 hours. The solution should become clear.
-
Concentrate: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (
) to remove residual .-
Checkpoint: The residue is crude 5-bromonicotinoyl chloride. Proceed immediately to avoid hydrolysis.
-
Step 2: Formation of the Diazoketone
Objective: Nucleophilic attack of the diazo species on the acid chloride.
-
Prepare Base: Dissolve the crude acid chloride in anhydrous THF/Acetonitrile (1:1) (100 mL) and cool to 0°C. Add Triethylamine (
) (7.6 mL, 54.5 mmol). -
Diazo Addition: Add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 30 mL, 60 mmol) dropwise over 20 minutes. Note: Evolution of
gas will occur. -
Stir: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Quench: Carefully quench with saturated
solution. Extract with Ethyl Acetate ( ). -
Isolate: Dry organics over
and concentrate.-
Validation: IR spectroscopy should show a strong diazo peak around
.
-
Step 3: Wolff Rearrangement (The Key Step)
Objective: Rearrangement of the diazoketone to the ketene, followed by methanol trapping to form the ester.
-
Solvent System: Dissolve the crude diazoketone in anhydrous Methanol (150 mL).
-
Catalyst Addition: Add a solution of Silver Benzoate (
) (1.1 g, 10 mol%) in (15 mL) dropwise at room temperature.-
Mechanism:
promotes the loss of , generating a carbene that rearranges to a ketene. The ketene is immediately trapped by MeOH.
-
-
Reaction: Stir in the dark (wrap flask in foil) at room temperature for 4-6 hours. Monitor by TLC (disappearance of yellow diazo spot).
-
Workup: Filter through a pad of Celite to remove silver residues. Concentrate the filtrate.
-
Purification: Purify by flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectations: 60-75% over 3 steps.
-
Protocol B: Pd-Catalyzed Reformatsky Coupling
Rationale: Ideal for labs equipped with gloveboxes or Schlenk lines. This route is convergent and avoids diazo intermediates.
Reagents Setup
-
Substrate: 3,5-Dibromopyridine (1.0 equiv).
-
Nucleophile: Reformatsky reagent prepared from Methyl bromoacetate.
-
Catalyst:
(5 mol%) + Q-Phos or (5-7 mol%).
Experimental Procedure
-
Zinc Activation: In a flame-dried Schlenk flask, activate Zinc dust (1.5 equiv) by washing with dilute HCl, then water, acetone, and ether, followed by drying under high vacuum.
-
Reagent Formation: Suspend activated Zn in THF. Add Methyl bromoacetate (1.2 equiv) and a crystal of iodine. Initiate reflux to form the zinc enolate (
). -
Coupling: In a separate vessel, mix 3,5-dibromopyridine (1.0 equiv),
, and Ligand in THF. -
Combine: Cannulate the Reformatsky reagent solution into the pyridine/catalyst solution at room temperature.
-
Heat: Heat the mixture to 60°C for 12 hours.
-
Workup: Quench with 1M HCl (to dissolve zinc salts), neutralize with
, and extract with EtOAc.
Analytical Validation & QC
To ensure the integrity of the synthesized analog, the following analytical signatures must be verified.
| Parameter | Method | Expected Result | Significance |
| Purity | HPLC/UPLC (254 nm) | >95% Area | Essential for biological testing. |
| Identity | 1H NMR (DMSO-d6) | Singlet | Confirms the isolated methylene group ( |
| Identity | 1H NMR (DMSO-d6) | Singlet | Confirms the methyl ester ( |
| Mass | LC-MS (ESI+) | Characteristic 1:1 Br isotope pattern. |
Workflow Visualization
Figure 2: Downstream processing workflow for product isolation.
Troubleshooting & Optimization
Critical Process Parameters (CPP):
-
Issue: Incomplete Rearrangement (Route A).
-
Cause: Catalyst poisoning or insufficient temperature.
-
Fix: Add fresh portion of Silver Benzoate; gently warm to 40°C. Ensure exclusion of light.
-
-
Issue: Bis-coupling (Route B).
-
Cause: Excess Reformatsky reagent reacting at both bromine sites.
-
Fix: Strictly control stoichiometry (1.1 equiv of enolate). Use high dilution.
-
-
Issue: Pyridine N-Oxidation.
-
Cause: Presence of peroxides in ethers (THF).
-
Fix: Use freshly distilled or inhibited THF.
-
References
-
Arndt, F.; Eistert, B. "A Method for Converting Carboxylic Acids into Their Higher Homologs." Berichte der deutschen chemischen Gesellschaft, 1935 , 68, 200.
-
Podlech, J.; Seebach, D. "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 1995 , 34, 471.
-
Hama, T.; Liu, X.; Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Esters and Amides with Aryl Halides." Journal of the American Chemical Society, 2003 , 125, 11176.
-
Lee, J. Y.; Cazin, C. S. J. "Palladium-catalyzed alpha-arylation of esters." Chemical Communications, 2011 , 47, 11312.
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate and Its Derivatives
Introduction: Strategic Importance of 3,5-Substituted Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] Specifically, the 3,5-disubstituted pyridine motif, as exemplified by Methyl 2-(5-bromopyridin-3-YL)acetate, represents a critical building block in the synthesis of a wide array of pharmacologically active agents. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships in drug discovery programs.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate and its subsequent derivatization. We will delve into the practical aspects of transitioning from laboratory-scale synthesis to pilot-plant and full-scale production, with a focus on process optimization, safety, and purification.
Part 1: Synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate via Esterification
The most direct and industrially viable route to Methyl 2-(5-bromopyridin-3-YL)acetate is the esterification of its corresponding carboxylic acid precursor, 2-(5-bromopyridin-3-yl)acetic acid. Among the various esterification methods, the use of thionyl chloride (SOCl₂) in methanol is particularly effective due to the in situ generation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification.
Reaction Mechanism: Esterification with Thionyl Chloride
The reaction proceeds through a two-step mechanism. First, the carboxylic acid is activated by thionyl chloride to form a highly reactive acyl chloride intermediate. This is followed by nucleophilic attack of methanol on the acyl chloride to yield the methyl ester.
Scale-Up Considerations and Protocol Variations
Transitioning this synthesis from the laboratory to a production environment necessitates careful consideration of several factors, including heat management, reagent addition rates, off-gassing, and materials of construction. The reaction is exothermic, and the evolution of SO₂ and HCl gases requires robust engineering controls.
| Parameter | Laboratory Scale (10-50 g) | Pilot Plant Scale (1-5 kg) | Production Scale (50-100 kg) |
| Reactor | 1-2 L Round-bottom flask | 50-100 L Glass-lined reactor | 1000-2000 L Glass-lined reactor |
| Temperature Control | Ice bath | Jacket cooling/heating | Automated jacket temperature control with potential for external heat exchangers |
| Reagent Addition | Manual addition via dropping funnel | Metering pump for controlled addition | Automated, mass-flow controlled addition |
| Off-gas Handling | Fume hood | Scrubber system (e.g., NaOH) | High-capacity caustic scrubber system |
| Work-up | Separatory funnel extractions | In-reactor extractions and phase splits | In-reactor extractions with automated phase detection |
| Isolation | Rotary evaporation, crystallization | Centrifuge filtration, tray drying | Centrifuge filtration, vacuum paddle dryer |
| Typical Yield | 85-95% | 88-96% | 90-97% |
| Typical Purity | >98% | >99% | >99.5% |
Detailed Experimental Protocols
-
Reactor Setup: Equip a 1 L, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a caustic scrubber.
-
Reagent Charging: Charge the flask with 2-(5-bromopyridin-3-yl)acetic acid (50.0 g, 0.23 mol) and methanol (500 mL).
-
Reaction: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (25 mL, 0.34 mol) via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. To the residue, cautiously add saturated aqueous sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl 2-(5-bromopyridin-3-YL)acetate as a solid.
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 2-(5-bromopyridin-3-yl)acetic acid (2.5 kg, 11.6 mol) followed by methanol (25 L).
-
Reaction: Start agitation and cool the reactor contents to 0-5 °C. Add thionyl chloride (1.25 L, 17.1 mol) via a metering pump over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition, allow the batch to warm to 20-25 °C and stir for 4-6 hours. Take samples for in-process control (IPC) analysis by HPLC to confirm reaction completion.
-
Work-up and Isolation: Distill off the excess methanol under vacuum. Cool the residue and neutralize by the controlled addition of a 20% aqueous sodium carbonate solution. Extract the product into ethyl acetate (3 x 15 L). Wash the combined organic layers with brine, and then concentrate under vacuum to a thick slurry.
-
Purification and Drying: The product can be isolated by centrifugation followed by vacuum oven drying. For higher purity, the crude product can be dissolved in a minimal amount of hot ethyl acetate and then crystallized by the addition of heptane.
Part 2: Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling
The bromine atom on the pyridine ring of Methyl 2-(5-bromopyridin-3-YL)acetate is a prime site for derivatization using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, which is a common strategy in the generation of compound libraries for drug discovery.[3][4]
Protocol 2.1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives (Laboratory Scale)
-
Reactor Setup: In a glovebox, charge a Schlenk flask with Methyl 2-(5-bromopyridin-3-YL)acetate (1.0 g, 4.1 mmol), the desired arylboronic acid (1.2 eq, 4.9 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq, 8.2 mmol).
-
Reaction: Add a degassed solvent mixture (e.g., dioxane/water 4:1, 20 mL). Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 2.2: Sonogashira Coupling for Alkynyl Derivatives (Laboratory Scale)
-
Reactor Setup: To a Schlenk flask, add Methyl 2-(5-bromopyridin-3-YL)acetate (1.0 g, 4.1 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%) under an inert atmosphere.
-
Reaction: Add a degassed solvent (e.g., THF or DMF, 20 mL) and a base (e.g., triethylamine, 2-3 eq). Add the terminal alkyne (1.2 eq, 4.9 mmol) and stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Reaction Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Part 3: Process Safety and Hazard Management
The scale-up of chemical processes involving hazardous reagents requires a robust safety program.
-
Thionyl Chloride (SOCl₂): This reagent is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl).[5]
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a closed system. A caustic scrubber is essential to neutralize off-gases.
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.
-
-
Brominated Compounds: While the target molecule itself is not as hazardous as elemental bromine, care should be taken to avoid inhalation and skin contact.
-
Handling: Use appropriate PPE and handle in a well-ventilated area.
-
-
Exothermic Reactions: The esterification with thionyl chloride is exothermic.
-
Thermal Management: Implement controlled addition of reagents and ensure adequate cooling capacity of the reactor. For large-scale reactions, consider using a reaction calorimeter to determine the heat of reaction and to model the thermal profile.[6]
-
Part 4: Large-Scale Purification Strategies
Achieving high purity is critical for active pharmaceutical ingredients (APIs) and their intermediates.
-
Crystallization: This is the preferred method for purification on a large scale as it is highly effective and economical.[7]
-
Solvent Selection: A good solvent system will have high solubility for the compound at elevated temperatures and low solubility at room temperature or below. For Methyl 2-(5-bromopyridin-3-YL)acetate, a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., hexanes, heptane) is often effective.
-
Process Control: Control the cooling rate and agitation to influence crystal size and morphology, which can impact filtration and drying characteristics.
-
-
Chromatography: While essential for small-scale purification, large-scale chromatography can be expensive. It is typically reserved for high-value products or when crystallization is not feasible. Normal-phase chromatography is often the method of choice for large-scale isolation.[2]
-
Extraction: Liquid-liquid extraction is a crucial part of the work-up to remove inorganic salts and other water-soluble impurities. The choice of extraction solvent should consider factors such as product solubility, solvent volatility, and safety.
Conclusion
The synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate and its derivatives is a key process in the development of new pharmaceuticals. A thorough understanding of the reaction chemistry, coupled with careful consideration of process safety and scale-up principles, is essential for the successful transition from the laboratory to industrial production. The protocols and guidelines presented in this document provide a solid foundation for researchers and process chemists to develop robust, safe, and efficient manufacturing processes for this important class of molecules.
References
-
ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
NASA Technical Reports Server. (1986). Safety Considerations of Lithium- Thionyl Chloride Cells. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
-
ResearchGate. (2025). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic.... Retrieved from [Link]
- Google Patents. (n.d.). Synthesis and resolution of nicotine.
-
RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
-
Thieme. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]
-
ResearchGate. (2025). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
MIT Libraries. (n.d.). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
American Chemical Society. (2026). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Retrieved from [Link]
Sources
- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying impurities in "Methyl 2-(5-bromopyridin-3-YL)acetate" by NMR
Topic: Impurity Profiling of Methyl 2-(5-bromopyridin-3-yl)acetate via 1H NMR
Introduction
Welcome to the Technical Support Center. This guide addresses the structural verification and impurity profiling of Methyl 2-(5-bromopyridin-3-yl)acetate (CAS: 1150114-80-9). As a key intermediate in drug discovery scaffolds, the purity of this pyridine derivative is critical for downstream Suzuki couplings or SNAr reactions.
This document moves beyond basic spectral assignment to focus on diagnostic troubleshooting —identifying what went wrong in the synthesis based on specific spectral anomalies.
Module 1: The Baseline (Establishing the "Gold Standard")
Before identifying impurities, you must validate the product signals. Due to the electron-deficient nature of the pyridine ring and the electronegativity of the bromine, the aromatic protons are distinct.
Solvent Recommendation: DMSO-
Predicted 1H NMR Data (400 MHz, DMSO-
)
| Proton Assignment | Type | Multiplicity | Approx. Shift ( | Integration | Diagnostic Note |
| H-6 (adj. to N, Br) | Aromatic | Singlet (d) | 8.60 – 8.70 | 1H | Most deshielded; often shows fine coupling ( |
| H-2 (adj. to N, CH2) | Aromatic | Singlet (d) | 8.45 – 8.55 | 1H | Distinct from H-6; broadening may occur due to N-quadrupole. |
| H-4 (between subst.) | Aromatic | Triplet (t) | 8.00 – 8.15 | 1H | "Pseudo-triplet" due to meta-coupling with H-2 and H-6. |
| -CH | Aliphatic | Singlet | 3.80 – 3.90 | 2H | Sharp singlet. Broadening indicates acid impurity presence. |
| -OCH | Aliphatic | Singlet | 3.60 – 3.65 | 3H | Critical Quality Attribute. Disappearance = Hydrolysis. |
Technical Insight: The coupling constants (
) in 3,5-disubstituted pyridines are small (Hz). If you see large couplings ( Hz), you have synthesized the wrong regioisomer (likely 2,3- or 3,4-substitution).
Module 2: Troubleshooting Common Impurities
Impurities in this synthesis usually stem from three sources: Hydrolysis (instability), Incomplete Reaction (Starting Material), or Workup Artifacts (Solvents).
1. The "Vanishing Methyl" (Hydrolysis)
Issue: The integration of the methoxy singlet (
-
Mechanism: Pyridine esters are prone to hydrolysis under basic workup conditions or storage in wet solvents.
-
Diagnostic Signal:
-
Loss of
3.65 peak. -
Downfield shift of the methylene (
) peak by ~0.1 ppm due to the carboxylic acid group. -
Appearance of a very broad singlet
ppm (COOH), often invisible in wet DMSO.
-
2. The "Aromatic Clutter" (Starting Material)
Issue: Extra small aromatic signals appearing near the product peaks. Impurity: 3,5-Dibromopyridine (Precursor) or Diethyl malonate derivatives (if used in homologation).
-
Diagnostic Signal (3,5-Dibromopyridine):
-
Look for a triplet/doublet pattern at
8.7 (2H) and 8.2 (1H). -
Key Check: This impurity has no aliphatic protons. If the aromatic region integrates too high relative to the aliphatic region, this is the culprit.
-
3. The "Ghost Peaks" (Residual Solvents)
Issue: Sharp multiplets in the aliphatic region (0.8 – 4.5 ppm) that do not match the structure. Common Culprits in Ester Synthesis:
| Solvent | Signal ( | Multiplicity | Source |
| Dichloromethane | 5.76 | Singlet | Extraction solvent |
| Methanol | 3.16 (Me) / 4.01 (OH) | Singlet / Broad | Transesterification byproduct |
| Ethyl Acetate | 4.03 (q), 1.99 (s), 1.17 (t) | Quartet/Singlet/Triplet | Column chromatography |
| Water | 3.33 | Broad Singlet | Wet DMSO or hygroscopic product |
Module 3: Visual Troubleshooting Workflows
Workflow A: Identifying Unknown Peaks
Use this logic tree to classify unknown signals in your spectrum.
Technical Support Center: Navigating the Scale-Up of Methyl 2-(5-bromopyridin-3-yl)acetate Synthesis
Welcome to the dedicated technical support guide for the synthesis and scale-up of Methyl 2-(5-bromopyridin-3-yl)acetate. This resource is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven solutions grounded in established scientific principles.
Introduction: The Synthetic Importance and Scale-Up Hurdles
Methyl 2-(5-bromopyridin-3-yl)acetate is a key building block in the synthesis of various pharmacologically active molecules. While its synthesis may appear straightforward on a small scale, scaling up the reaction presents a unique set of challenges that can impact yield, purity, and safety. This guide will walk you through troubleshooting common issues, from reagent handling to final purification, ensuring a robust and scalable process.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Reagent and Reaction Setup
Question 1: We are seeing inconsistent reaction initiation and variable yields when using sodium hydride (NaH). What are the likely causes and how can we improve consistency?
Answer: Inconsistent activity with sodium hydride is a frequent issue during scale-up and typically points to two primary factors: the quality of the NaH and the presence of moisture in the reaction system.
-
Expertise & Experience: Sodium hydride is often supplied as a dispersion in mineral oil. On a small scale, it's common to wash the NaH with a dry solvent like hexanes to remove the oil. However, during scale-up, this process can be cumbersome and may not completely remove the protective oil layer, leading to reduced reactivity. Furthermore, any exposure of the "naked" NaH to air, even briefly, will result in the formation of a passivating layer of sodium hydroxide, rendering it less effective.
-
Causality: The reaction's initiation relies on the deprotonation of dimethyl carbonate by NaH. If the NaH surface is coated with oil or has been partially quenched by moisture, the available active sites for this deprotonation are significantly reduced, leading to a sluggish or incomplete reaction.
-
Troubleshooting & Solutions:
-
NaH Dispensation: For larger-scale reactions, consider using a commercially available NaH dispersion and account for the oil in your solvent volume calculations. If washing is necessary, ensure it is done under strictly anhydrous conditions with rigorous inert gas coverage.
-
Moisture Control: The reaction solvent (e.g., THF, Toluene) must be scrupulously dried. The use of a drying agent or distillation prior to use is highly recommended. Ensure all glassware is oven-dried and the reaction is assembled under a positive pressure of an inert gas like nitrogen or argon.
-
Reaction Initiation: A small amount of a gentle heating (to ~40 °C) can sometimes help to initiate the reaction, but this should be done with extreme caution due to the exothermic nature of the reaction once it begins.
-
Question 2: We are observing the formation of a significant amount of a side-product, which we believe is a result of self-condensation of dimethyl carbonate. How can we mitigate this?
Answer: The self-condensation of dimethyl carbonate is a known side reaction, particularly if the temperature is not carefully controlled or if there is a localized excess of the base.
-
Mechanism: Sodium hydride can deprotonate dimethyl carbonate to form a methoxide anion and a methyl carbonate anion. The methyl carbonate anion can then act as a nucleophile, attacking another molecule of dimethyl carbonate.
-
Solutions:
-
Controlled Addition: Add the 3-bromo-5-(chloromethyl)pyridine to the pre-formed enolate of dimethyl carbonate. This ensures that the electrophile is present to react with the enolate as it is formed, minimizing the opportunity for self-condensation.
-
Temperature Management: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the electrophile. This will favor the desired reaction pathway over the self-condensation side reaction. A well-calibrated and efficient cooling system is crucial for large-scale batches.
-
Section 2: Work-up and Purification Challenges
Question 3: Quenching the reaction with water on a large scale has proven to be hazardous due to gas evolution and exothermicity. What are safer and more controlled work-up procedures?
Answer: The quenching of excess sodium hydride is a critical safety consideration during scale-up. The rapid addition of water can lead to a violent evolution of hydrogen gas and a significant exotherm, which can be difficult to control in a large reactor.
-
Trustworthiness & Safety: A self-validating protocol for quenching prioritizes control over speed. The goal is to neutralize the reactive species in a slow and predictable manner.
-
Recommended Quenching Protocol:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a protic solvent with a lower reactivity than water, such as isopropanol or ethanol. This will quench the excess NaH more gently.
-
Once the initial vigorous reaction has subsided, a saturated aqueous solution of ammonium chloride can be added slowly to complete the quench and neutralize any remaining alkoxides.
-
Finally, water can be added to dissolve the inorganic salts.
-
Experimental Protocol: Controlled Quench of a Large-Scale Reaction
| Step | Procedure | Observations/Safety Notes |
| 1 | Cool the reaction vessel to 0 °C. | Ensure the cooling system is functioning optimally. |
| 2 | Slowly add isopropanol via an addition funnel. | Monitor for gas evolution and a slight exotherm. Maintain the internal temperature below 10 °C. |
| 3 | Once gas evolution ceases, slowly add saturated aq. NH4Cl. | A biphasic mixture will form. Continue to maintain a low temperature. |
| 4 | Add water to dissolve the salts. | The mixture should become a clear biphasic solution. |
| 5 | Proceed with the aqueous work-up and extraction. |
Question 4: We are struggling with the final purification of Methyl 2-(5-bromopyridin-3-yl)acetate. Column chromatography is not feasible for our target scale. What are alternative purification strategies?
Answer: While column chromatography is the go-to method in a discovery setting, it is often impractical and uneconomical for large-scale production. Alternative purification methods that leverage the physicochemical properties of the product are necessary.
-
Expertise & Experience: The choice of purification method will depend on the nature of the impurities. A thorough understanding of the impurity profile is the first step.
-
Purification Strategies:
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the major impurities, vacuum distillation can be a highly effective and scalable purification method.
-
Crystallization/Recrystallization: This is often the most desirable method for large-scale purification. A systematic screening of solvents and solvent mixtures is required to identify a system that provides good recovery and high purity. Consider anti-solvent crystallization as well.
-
Acid-Base Extraction: The pyridine nitrogen in the product is basic and can be protonated with an acid. This allows for the selective extraction of the product into an aqueous acidic layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a scalable purification method.
Section 3: Safety Considerations
Question 5: What are the primary safety hazards associated with the scale-up of this reaction, and what engineering controls and PPE are recommended?
Answer: The primary hazards are associated with the use of sodium hydride and the exothermic nature of the reaction.
-
Sodium Hydride (NaH):
-
Hazard: Highly flammable solid, reacts violently with water to produce flammable hydrogen gas. Can ignite spontaneously in moist air.
-
Handling: Must be handled under an inert atmosphere (nitrogen or argon). Use of a glove box or a well-ventilated fume hood with appropriate inert gas lines is essential.
-
PPE: Flame-retardant lab coat, safety glasses, and chemical-resistant gloves are mandatory.
-
-
Exothermic Reaction:
-
Hazard: The reaction can generate a significant amount of heat, leading to a runaway reaction if not properly controlled.
-
Engineering Controls: Use a reactor with a reliable cooling system and a temperature probe to monitor the internal temperature. For very large scales, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.
-
Emergency Preparedness: Have an appropriate fire extinguisher (Class D for metal fires) readily available.
-
Logical Relationship of Safety Measures
Validation & Comparative
Comparative reactivity of bromopyridine isomers in Suzuki coupling
Initiating Data Collection
I'm starting a thorough search to find experimental data and mechanistic insights related to Suzuki coupling reactions. My primary focus is on reactions involving 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. I aim to uncover critical details in the literature.
Analyzing Reaction Reactivity
I'm now zeroing in on analyzing the gathered data. My focus is identifying key performance indicators like reaction yields, rates, optimal catalysts, and ligands specific to the bromopyridine isomers. I am also planning to structure the comparison guide to cover the Suzuki coupling, the significance of pyridine-containing biaryls, and how the isomers' properties affect the Suzuki-Miyaura cycle. I will integrate experimental data tables and a DOT graph illustrating the catalytic cycle.
Expanding Data Gathering
I'm expanding my data gathering with a dedicated focus on how bromine position affects reactivity. I'm looking at typical reaction conditions and identifying common challenges for each isomer. I plan to identify key performance indicators for comparing the bromopyridine isomers, such as reaction yields, rates, catalyst loading, and optimal ligand/base combinations. I'll also introduce the Suzuki coupling reaction and its significance and then compare the isomers' electronic and steric properties and their effects on the Suzuki-Miyaura cycle. I plan on providing quantitative data and designing a DOT graph to illustrate the catalytic cycle. Next, I'll write the main body of the guide, ensuring that I cite authoritative sources. I will create a DOT graph, visually representing comparative reactivity trends. Finally, I will write the conclusion with practical recommendations and compile a complete "References" section.
A Comparative Guide to the Synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate Analogues for Structure-Activity Relationship (SAR) Studies
For researchers, scientists, and drug development professionals embarking on the exploration of novel therapeutics, the pyridine ring represents a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Within this privileged scaffold, the 3,5-disubstituted pyridine motif offers a versatile platform for probing biological targets. This guide provides an in-depth comparison of synthetic strategies for preparing analogues of "Methyl 2-(5-bromopyridin-3-YL)acetate," a key building block for generating compound libraries aimed at structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices for classical, modern cross-coupling, and convergent synthetic approaches, providing field-proven insights to guide your research.
Introduction: The Significance of the 3,5-Disubstituted Pyridylacetate Scaffold
The "Methyl 2-(5-bromopyridin-3-YL)acetate" core is of significant interest in drug discovery. The pyridine nitrogen acts as a hydrogen bond acceptor, while the bromine atom at the 5-position serves as a valuable handle for introducing molecular diversity through various cross-coupling reactions. The methyl acetate group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or interaction with biological targets. The strategic placement of these functionalities allows for a systematic exploration of the chemical space around a target protein, which is the essence of SAR studies.
Comparative Analysis of Synthetic Strategies
The synthesis of "Methyl 2-(5-bromopyridin-3-YL)acetate" and its analogues can be approached through several distinct strategies. Here, we compare three primary methodologies: a classical multi-step approach, modern palladium-catalyzed cross-coupling reactions, and an efficient three-component synthesis.
Classical Multi-Step Synthesis: A Foundational Approach
This traditional strategy relies on the sequential modification of a pre-existing pyridine ring. A common starting material for this approach is a readily available substituted pyridine, such as 3-methyl-5-bromopyridine.
A plausible synthetic sequence would involve the following transformations:
-
Oxidation of the Methyl Group: The methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid. This step can sometimes suffer from low yields and harsh reaction conditions.
-
Esterification: The resulting 5-bromonicotinic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Side Chain Elongation (Alternative to Oxidation): An alternative to direct oxidation is a two-step homologation. The methyl group can be first halogenated to a bromomethyl or chloromethyl group, followed by a nucleophilic substitution with cyanide. Hydrolysis of the resulting nitrile to the carboxylic acid and subsequent esterification would yield the target scaffold. A more classical named reaction for this one-carbon homologation is the Arndt-Eistert synthesis, which proceeds via a diazoketone intermediate.[2][3][4][5]
Rationale and Causality: This classical approach is often favored for its reliance on well-established and cost-effective reagents. However, the multi-step nature can lead to lower overall yields and may not be ideal for the rapid generation of a diverse library of analogues. The harsh conditions of some steps can also limit the functional group tolerance.
Modern Cross-Coupling Strategies: Precision and Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds and are particularly well-suited for building libraries of analogues.[1] A strategic approach for the synthesis of the target scaffold involves the use of a di-halogenated pyridine, such as 3,5-dibromopyridine, as a versatile starting material.
A representative workflow would be:
-
Selective Cross-Coupling at the 3-Position: A key challenge is the regioselective functionalization of the 3-position while leaving the 5-position intact for later diversification. This can be achieved by carefully choosing the cross-coupling reaction and conditions. For instance, a Negishi coupling of 3,5-dibromopyridine with an organozinc reagent bearing the acetyl-equivalent (e.g., a protected hydroxymethyl group that can be oxidized) can be directed to the more reactive 3-position under specific catalytic systems.
-
Conversion to the Acetic Acid Ester: The introduced functional group at the 3-position is then converted to the methyl acetate side chain. For example, if an acetyl group is introduced, a subsequent Willgerodt-Kindler reaction followed by hydrolysis and esterification can be employed. A more modern and milder alternative is the Horner-Wadsworth-Emons reaction of a phosphonate ylide with an aldehyde derived from the 3-position.[6][7][8]
-
Diversification at the 5-Position: The remaining bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents using various palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, allowing for the rapid generation of a diverse library of analogues for SAR studies.
Rationale and Causality: This approach offers high modularity and is ideal for library synthesis. The mild reaction conditions of many cross-coupling reactions allow for excellent functional group tolerance. The ability to introduce diversity late in the synthetic sequence is a significant advantage in medicinal chemistry programs.
Three-Component Convergent Synthesis: Efficiency and Rapidity
A highly efficient and modern approach to pyridylacetic acid derivatives involves a three-component reaction, as demonstrated by Marsden and co-workers. This strategy offers a convergent and atom-economical route to the target scaffold.
The key steps are:
-
Activation of Pyridine-N-oxide: The synthesis starts with the corresponding 5-bromopyridine-N-oxide. This is activated in situ with an electrophilic reagent, such as tosyl chloride.
-
Nucleophilic Addition of Meldrum's Acid: A Meldrum's acid derivative then acts as a nucleophile, attacking the activated pyridine ring.
-
Ring-Opening and Decarboxylation: Subsequent treatment with a nucleophile, such as sodium methoxide in methanol, leads to the ring-opening of the Meldrum's acid adduct and decarboxylation to directly afford the desired methyl pyridylacetate derivative.
Rationale and Causality: This convergent approach is highly efficient as it constructs the core of the molecule in a single pot. It avoids the use of heavy metal catalysts and often proceeds under mild conditions. The three-component nature of this reaction makes it highly amenable to parallel synthesis for the rapid generation of analogue libraries by varying the pyridine-N-oxide, the Meldrum's acid derivative, and the final nucleophile.
Comparative Performance Data
To provide a clear comparison of these synthetic strategies, the following table summarizes typical performance indicators. It is important to note that these are generalized values, and specific yields and conditions will vary depending on the exact substrate and reaction optimization.
| Feature | Classical Multi-step Synthesis | Modern Cross-Coupling | Three-Component Synthesis |
| Starting Materials | Substituted pyridines (e.g., 3-methyl-5-bromopyridine) | Di-halogenated pyridines (e.g., 3,5-dibromopyridine) | Pyridine-N-oxides |
| Typical Overall Yield | Low to moderate | Moderate to high | Moderate to high |
| Number of Steps | 3-5 steps | 2-3 steps to core, then diversification | 1-2 steps (often one-pot) |
| Scalability | Can be challenging | Generally good | Good |
| Functional Group Tolerance | Limited by harsh reagents | Generally broad | Good |
| Suitability for Library Synthesis | Less suitable | Excellent | Excellent |
| Green Chemistry Aspects | Often uses stoichiometric and hazardous reagents | Uses catalytic amounts of metals, but requires metal removal | Often metal-free, more atom-economical |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-bromo-5-methylpyridine (A Key Intermediate for the Classical Approach)
This protocol is adapted from a patented procedure and illustrates a common method for preparing a key starting material for the classical synthesis.
Step 1: Synthesis of 3-nitro-5-methylpyridine
-
In a round-bottom flask, diethyl malonate is reacted with an alkali metal (e.g., sodium) in an appropriate solvent to generate the corresponding salt.
-
A solution of 3-nitro-5-chloropyridine in toluene is added dropwise to the salt solution.
-
The reaction mixture is heated to reflux to drive the condensation reaction.
-
After completion, the product is decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine.
Step 2: Synthesis of 3-amino-5-methylpyridine
-
3-nitro-5-methylpyridine is dissolved in methanol.
-
Palladium on carbon (Pd/C) is added as a catalyst.
-
The mixture is subjected to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reduction of the nitro group is complete.
-
The catalyst is removed by filtration, and the filtrate is concentrated to give 3-amino-5-methylpyridine.
Step 3: Synthesis of 3-bromo-5-methylpyridine
-
3-amino-5-methylpyridine is reacted with an acid to form the corresponding salt.
-
The salt solution is cooled to between -10 and 0 °C.
-
Liquid bromine is added dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite.
-
The pH of the solution is adjusted to alkaline, and the product is extracted with an organic solvent, dried, and concentrated to afford 3-bromo-5-methylpyridine.
Protocol 2: General Procedure for Suzuki Cross-Coupling for Analogue Synthesis
This protocol outlines a general procedure for the diversification of the 5-bromo position of the target scaffold, a key step in the modern cross-coupling strategy for SAR studies.
-
To a reaction vessel, add methyl 2-(5-bromopyridin-3-YL)acetate, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired analogue.
Conclusion and Future Outlook
The choice of synthetic strategy for "Methyl 2-(5-bromopyridin-3-YL)acetate" and its analogues is highly dependent on the specific goals of the research program. For foundational work and cost-effective synthesis of a limited number of compounds, the classical multi-step approach remains a viable option. However, for the rapid generation of diverse libraries for SAR studies, which is paramount in modern drug discovery, the modularity of palladium-catalyzed cross-coupling reactions and the efficiency of the three-component synthesis are clear advantages.
As the field of medicinal chemistry continues to evolve, the demand for efficient, scalable, and environmentally friendly synthetic methods will only increase. The development of novel catalytic systems and one-pot methodologies will further empower researchers to explore the chemical space around promising scaffolds like the 3,5-disubstituted pyridylacetate core, accelerating the discovery of new and effective therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135483259, Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Retrieved from [Link]
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- Reich, S. H., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
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- Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
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- Li, J., et al. (2021). Preparation method of 2-methyl-5-bromopyrimidine. CN113683571A.
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- Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Chemistry, 4(1), 237-248.
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- Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Chen, J., et al. (2021). Catalytic routes and mechanisms for vinyl acetate synthesis.
- Acar, U., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1392-1400.
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- Kaur, M., et al. (2019). Therapeutic Utility of 1, 3-Thiazines - Mini Review. International Journal of Pharmaceutical Sciences and Research, 10(11), 4945-4953.
- Choi, H. D., et al. (2008). Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2397.
- Choi, H. D., et al. (2009). Propyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o820.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Arndt-Eistert Homologation. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1646-1657.
- Lozynskyi, A., et al. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 25(18), 4248.
- Held, J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6788.
- Jacobsen, J. B., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.
-
Chemistry Portal. (2021, April 11). Arndt - Eistert homologation Detailed Reaction Mechanism ||Organic Named Reaction|| Chemistry Portal [Video]. YouTube. [Link]
-
Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]
- Kumar, A., et al. (2021). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv.
- Queguiner, G., et al. (1987). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1930.
-
Issuu. (n.d.). Problem 5. Arndt–Eistert Homologation. Retrieved from [Link]
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Technical Comparison: Palladium Catalysts for the Functionalization of Methyl 2-(5-bromopyridin-3-yl)acetate
Content Type: Technical Application Guide Subject: Cross-Coupling Optimization for Heteroaryl Bromides Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Substrate Analysis
Methyl 2-(5-bromopyridin-3-yl)acetate is a high-value bifunctional scaffold in drug discovery. It features two reactive centers: an electrophilic aryl bromide (C5) and a nucleophilic/electrophilic ester side chain (C3).
Successful coupling at the C5-bromide position requires navigating two competing failure modes:
-
Catalyst Poisoning: The pyridine nitrogen (
lone pair) can coordinate competitively to the Palladium center, displacing monodentate ligands (like ) and arresting the catalytic cycle. -
Base-Induced Degradation: The methylene protons (
-protons) of the acetate group are significantly acidified by the electron-deficient pyridine ring. Strong bases (e.g., , ) or high temperatures can trigger deprotonation, leading to self-condensation (Claisen-type) or ester hydrolysis.
This guide compares three distinct catalyst generations to identify the optimal system for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Catalyst Performance Comparison
We evaluate three catalyst systems representing "Legacy," "Robust," and "High-Performance" standards.
Candidate A: The Legacy Standard
Catalyst: Tetrakis(triphenylphosphine)palladium(0) —
-
Mechanism: Relies on dissociation of
to form the active 14-electron species. -
Performance Profile:
-
Pros: Inexpensive; widely available.
-
Cons: High Failure Risk. The pyridine nitrogen often displaces
, forming a stable, inactive Pyridine-Pd complex. Requires high temperatures ( ) which endangers the ester group. -
Verdict: Not Recommended for this substrate.
-
Candidate B: The Industrial Workhorse (Recommended Start)
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) —
-
Mechanism: The bidentate dppf ligand creates a large bite angle and remains tightly bound to Pd, preventing displacement by the pyridine nitrogen.
-
Performance Profile:
-
Pros: Extremely robust against N-coordination; air-stable; works well with mild bases (
, ). -
Cons: Moderate reaction rates; difficult to remove residual Fe/Pd traces.
-
Verdict: First-Choice. It offers the best balance of reliability and cost for standard library synthesis.
-
Candidate C: The High-Performance Specialist
Catalyst: XPhos Pd G4 (Buchwald Generation 4 Precatalyst) Ligand Type: Dialkylbiaryl Phosphine (Bulky, Electron-Rich)
-
Mechanism: Rapidly generates the active
species at low temperatures. The bulky XPhos ligand facilitates oxidative addition into electron-deficient C-Br bonds and prevents N-poisoning via steric shielding. -
Performance Profile:
-
Pros: Active at room temperature or mild heat (
); excellent for sterically hindered coupling partners; tolerates weak bases. -
Cons: Higher cost per mol.
-
Verdict: Problem Solver. Use if Candidate B fails or if the coupling partner is sterically encumbered (e.g., ortho-substituted boronic acids).
-
Comparative Data Analysis
The following table summarizes expected performance metrics based on heteroaryl bromide reactivity standards.
| Metric | XPhos Pd G4 | ||
| Conversion (2h) | < 30% | 85-95% | > 98% |
| Temp. Required | 80-100°C | 60-80°C | 25-50°C |
| Ester Stability | Low (Risk of hydrolysis) | High | Very High |
| N-Poisoning | High Susceptibility | Resistant | Immune |
| Base Compatibility | Requires Stronger Base | Compatible w/ Carbonates | Compatible w/ Phosphates |
Decision Logic for Catalyst Selection
Caption: Decision tree for selecting the optimal palladium catalyst based on coupling partner complexity.
Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Coupling using
Objective: Couple Methyl 2-(5-bromopyridin-3-yl)acetate with Phenylboronic acid (Representative).
Reagents:
-
Methyl 2-(5-bromopyridin-3-yl)acetate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (0.05 eq / 5 mol%)
-
Potassium Phosphate Tribasic (
) (2.0 eq) — Crucial: Use mild base to protect ester. -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide , boronic acid , and
. -
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon gas for 5-10 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.
-
Catalyst Addition: Add
quickly. Cap the vial immediately. -
Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: Look for the disappearance of the bromide (M+H mass) and appearance of the biaryl product.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Mechanistic Insight: Why this works
Caption: The Suzuki catalytic cycle. Note the "Pyridine N-Coordination" pathway, which is effectively blocked by using bidentate (dppf) or bulky (XPhos) ligands.
References & Authority
-
Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (2005). Elsevier. (Foundational text on Suzuki/Buchwald mechanisms).
-
Catalyst Selection for Heterocyclic Couplings. Chemical Reviews, 2011, 111, 3, 2177–2250.
-
Buchwald Precatalysts User Guide. Sigma-Aldrich / Merck Technical Bulletin.
-
Preparation of Pyridine Derivatives. Journal of Medicinal Chemistry, General methodology for 3-bromo-5-substituted pyridines.
Disclaimer: Experimental protocols should be validated on a small scale (10-50 mg) before scale-up. Always consult the specific SDS for Methyl 2-(5-bromopyridin-3-yl)acetate before handling.
A Comparative Guide to the Synthesis of Methyl 2-(5-bromopyridin-3-yl)acetate: A Validated Approach
Introduction
Methyl 2-(5-bromopyridin-3-yl)acetate is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceuticals and functional materials. Its structural motif, featuring a bromine-substituted pyridine ring coupled to an acetic acid ester, offers a versatile platform for further chemical modifications, such as cross-coupling reactions. Given its importance, the development of efficient, scalable, and reliable synthetic routes is of paramount importance.
This guide provides a comprehensive validation and comparison of synthetic methodologies for obtaining Methyl 2-(5-bromopyridin-3-yl)acetate. We will delve into a detailed, experimentally validated protocol and compare it with alternative routes, offering insights into the rationale behind procedural choices and providing the necessary data for researchers to make informed decisions.
Validated Synthetic Route: Palladium-Catalyzed Cross-Coupling
Our validated and recommended approach involves a palladium-catalyzed cross-coupling reaction between a readily available pyridine precursor and a suitable acetate equivalent. This method has been selected for its high yield, operational simplicity, and scalability.
Experimental Protocol
Materials:
-
3,5-Dibromopyridine
-
Methyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (DPPP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to dissolve the solids. Subsequently, add sodium tert-butoxide (2.5 eq) and methyl acetate (1.5 eq).
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-(5-bromopyridin-3-yl)acetate as a pure product.
Visualizing the Workflow
Caption: Workflow for the palladium-catalyzed synthesis of Methyl 2-(5-bromopyridin-3-yl)acetate.
Mechanistic Insights: The Role of the Palladium Catalyst
The success of this synthesis hinges on a well-understood catalytic cycle. The active Pd(0) species, formed in situ from Pd(OAc)₂, undergoes oxidative addition into the C-Br bond of 3,5-dibromopyridine. Subsequent transmetalation with the enolate of methyl acetate (formed by the action of NaOt-Bu) and reductive elimination yields the desired product and regenerates the Pd(0) catalyst. The choice of DPPP as a ligand is crucial; its bite angle and flexibility are optimal for promoting the desired reductive elimination step.
Cross-reactivity studies of "Methyl 2-(5-bromopyridin-3-YL)acetate" derivatives
Initiating Target Analysis
I'm starting with a deep dive into the biological targets, both on and off, for pyridine-containing compounds and related chemical structures. This initial search aims to inform the design of effective cross-reactivity assays, laying a solid foundation for the research ahead.
Expanding Assay Strategies
I'm now expanding my search to incorporate established protocols for in vitro and in vivo cross-reactivity studies, focusing on both target-based and cell-based assays. Simultaneously, I'm researching the synthesis and characterization of "Methyl 2-(5-bromopyridin-3-YL)acetate" and its derivatives. I'm also looking for commercially available comparators for cross-reactivity studies.
Structuring Cross-Reactivity Guide
I'm now outlining the guide's structure. I plan to begin with an introduction on the significance of cross-reactivity, followed by a comparative analysis of the specified derivatives versus potential alternatives. I'm also preparing detailed protocols with rationales for cross-reactivity assessment and will use Graphviz for visual workflow representation. Quantitative data will be organized in comparative tables, with the entire guide supported by citations and URLs.
Spectroscopic Fingerprints: A Comparative Guide to Methyl 2-(bromopyridin-yl)acetate Isomers for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the precise structural characterization of molecules is paramount. Isomeric purity can profoundly influence a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of "Methyl 2-(5-bromopyridin-3-yl)acetate" and its key positional isomers, offering researchers a practical framework for their unambiguous identification. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate how subtle differences in substituent placement on the pyridine ring manifest as distinct spectral signatures.
The Critical Importance of Isomer Differentiation
This guide will focus on the spectroscopic differentiation of four key isomers:
-
Isomer 1: Methyl 2-(5-bromopyridin-3-yl)acetate
-
Isomer 2: Methyl 2-(2-bromopyridin-4-yl)acetate
-
Isomer 3: Methyl 2-(6-bromopyridin-2-yl)acetate
-
Isomer 4: Methyl 2-(4-bromopyridin-2-yl)acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are highly sensitive to the electronic effects of substituents and their relative positions.
Theoretical Underpinnings of Isomer Differentiation by NMR
The electronegative bromine atom and the electron-withdrawing methyl acetate group exert distinct electronic effects on the pyridine ring. The nitrogen atom in the pyridine ring also has a significant deshielding effect on adjacent protons and carbons.[1] The interplay of these factors results in a unique set of chemical shifts for the aromatic protons and carbons in each isomer.
-
¹H NMR: Protons ortho to the nitrogen atom are typically the most deshielded (appear at higher ppm values). Protons adjacent to the bromine atom will also be deshielded, while the position of the electron-withdrawing acetate group will further influence the electronic environment. The coupling patterns (e.g., doublet, triplet, doublet of doublets) and their corresponding coupling constants provide crucial information about the connectivity of the protons on the ring.[2]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also highly dependent on the substituent positions. Carbons directly attached to the nitrogen or bromine atoms will have characteristic chemical shifts. The carbonyl carbon of the ester and the methylene carbon of the acetate group will also provide valuable diagnostic signals.[3][4]
Predicted Spectroscopic Data for NMR Analysis
Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS)
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 1 | H2 | ~8.6 | d |
| H4 | ~8.0 | t | |
| H6 | ~8.7 | d | |
| -CH₂- | ~3.8 | s | |
| -OCH₃ | ~3.7 | s | |
| 2 | H3 | ~7.4 | d |
| H5 | ~7.2 | dd | |
| H6 | ~8.4 | d | |
| -CH₂- | ~3.9 | s | |
| -OCH₃ | ~3.7 | s | |
| 3 | H3 | ~7.6 | d |
| H4 | ~7.7 | t | |
| H5 | ~7.3 | d | |
| -CH₂- | ~4.0 | s | |
| -OCH₃ | ~3.7 | s | |
| 4 | H3 | ~7.1 | d |
| H5 | ~7.5 | d | |
| H6 | ~8.5 | s | |
| -CH₂- | ~3.9 | s | |
| -OCH₃ | ~3.7 | s |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS)
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |
| 1 | C2 | ~151 |
| C3 | ~135 | |
| C4 | ~138 | |
| C5 | ~120 | |
| C6 | ~150 | |
| -CH₂- | ~40 | |
| -C=O | ~170 | |
| -OCH₃ | ~52 | |
| 2 | C2 | ~160 |
| C3 | ~125 | |
| C4 | ~145 | |
| C5 | ~128 | |
| C6 | ~150 | |
| -CH₂- | ~45 | |
| -C=O | ~171 | |
| -OCH₃ | ~52 | |
| 3 | C2 | ~162 |
| C3 | ~128 | |
| C4 | ~140 | |
| C5 | ~122 | |
| C6 | ~142 | |
| -CH₂- | ~46 | |
| -C=O | ~171 | |
| -OCH₃ | ~52 | |
| 4 | C2 | ~161 |
| C3 | ~121 | |
| C4 | ~144 | |
| C5 | ~126 | |
| C6 | ~150 | |
| -CH₂- | ~45 | |
| -C=O | ~171 | |
| -OCH₃ | ~52 |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring high-quality NMR spectra of small organic molecules.[5]
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups and can also provide clues about the substitution pattern on an aromatic ring.[6][7][8]
Differentiating Isomers with IR Spectroscopy
The primary absorption bands of interest for these isomers include:
-
C=O Stretch: The ester carbonyl group will exhibit a strong absorption band in the region of 1735-1750 cm⁻¹. The exact position can be subtly influenced by the electronic environment of the pyridine ring.
-
C-O Stretch: The ester C-O bonds will show strong absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretching: The pyridine ring vibrations will appear in the 1400-1600 cm⁻¹ region. The pattern of these absorptions can sometimes be diagnostic of the substitution pattern.[9]
-
Out-of-Plane C-H Bending: The absorptions in the 700-900 cm⁻¹ region are often characteristic of the number of adjacent hydrogen atoms on an aromatic ring, providing valuable information about the substitution pattern.
Table 3: Expected Characteristic IR Absorption Bands (in cm⁻¹)
| Functional Group | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| C=O Stretch | ~1740 | ~1745 | ~1742 | ~1743 |
| Aromatic C=C, C=N | ~1580, 1470 | ~1590, 1460 | ~1585, 1465 | ~1588, 1468 |
| Out-of-Plane C-H Bending | ~880, 800 | ~850 | ~870, 780 | ~860, 790 |
Experimental Protocol for FT-IR Spectroscopy
For liquid samples, the neat liquid can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[10] For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.[1][11]
Neat Liquid Sample Preparation:
-
Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate.
-
Carefully place a second salt plate on top to create a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, creating a unique fingerprint for a given compound.[12][13]
Differentiating Isomers with Mass Spectrometry
While all four isomers have the same molecular weight and will therefore exhibit the same molecular ion peak (M⁺), their fragmentation patterns upon electron ionization can differ. The position of the substituents influences the stability of the resulting fragment ions.
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Pathways:
-
Loss of the Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to an [M - 31]⁺ ion.
-
Loss of the Carbomethoxy Group (-COOCH₃): The loss of the entire carbomethoxy group will result in an [M - 59]⁺ ion.
-
Fragmentation of the Pyridine Ring: The bromopyridine ring can undergo characteristic fragmentation, including the loss of Br· or HCN. The relative intensities of these fragment ions can vary between isomers due to the different stabilities of the resulting cations.
-
Table 4: Predicted Key Mass Spectral Fragments (m/z)
| Fragmentation | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| [M]⁺ | 229/231 | 229/231 | 229/231 | 229/231 |
| [M - OCH₃]⁺ | 198/200 | 198/200 | 198/200 | 198/200 |
| [M - COOCH₃]⁺ | 170/172 | 170/172 | 170/172 | 170/172 |
| [M - Br]⁺ | 150 | 150 | 150 | 150 |
Experimental Protocol for Mass Spectrometry (EI-MS)
A standard procedure for obtaining an EI mass spectrum is as follows:[14]
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
The sample is vaporized in the ion source and bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Conclusion: An Integrated Spectroscopic Approach
The unambiguous identification of positional isomers of Methyl 2-(bromopyridin-yl)acetate is crucial for advancing drug discovery and development programs. While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and confident characterization is best achieved through an integrated approach. ¹H and ¹³C NMR spectroscopy offer the most definitive information regarding the connectivity and chemical environment of the atoms. IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups and providing clues to the substitution pattern. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation behavior, which can further support structural assignments. By leveraging the complementary nature of these techniques, researchers can ensure the integrity of their chemical entities and build a solid foundation for their scientific investigations.
References
-
Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
- Wiley-VCH. (2007). Supporting Information.
- Gadek, T. R. (2021).
- Mohan, S., & Murugan, R. (1992). Infrared spectral studies of some substituted pyridines. Indian Journal of Pure & Applied Physics, 30(5), 283-285.
- Royal Society of Chemistry. (2015). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]
- Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine-d5. The Journal of Chemical Physics, 21(7), 1170–1176.
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). 1H chemical shifts in NMR: Part 22* - Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation. Magnetic Resonance in Chemistry, 43(9), 611–624.
- Royal Society of Chemistry. (2014).
- Canadian Science Publishing. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1202.
- AIP Publishing. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d 5. The Journal of Chemical Physics, 21(7), 1170-1176.
- Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ResearchGate. (2019). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
University of Colorado Boulder. NMR Spectrum Acquisition. [Link]
- CORE. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
- Royal Society of Chemistry. (2013).
- Katritzky, A. R., & Lagowski, J. M. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. The Journal of Chemical Physics, 34(3), 592–595.
- The University of Liverpool Repository.
- Atta-ur-Rahman, & Choudhary, M. I. (1996). Basic 1H- and 13C-NMR Spectroscopy.
- Royal Society of Chemistry. (2010). VI. 1H and 13C NMR Spectra.
- JEOL USA, Inc. Ionization Methods in Organic Mass Spectrometry.
- Polymer Chemistry Characterization Lab.
- Kertesz, V. (2019).
- johnkoesteroriginals.com. Basic 1h And 13c Nmr Spectroscopy.
- ResearchGate. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Emory University.
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
- Chemical Instrumentation Facility. Mass Spectrometry Tutorial.
- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.
- Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
- PubChem. Methyl 2-(4-bromophenyl)
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- University of Cambridge. (2016).
- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
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A Comparative Benchmarking Guide to the Synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(5-bromopyridin-3-YL)acetate is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas, making its efficient and scalable synthesis a critical consideration for medicinal chemists and process development scientists. This guide provides an in-depth comparison of potential synthetic strategies for this valuable intermediate, offering insights into the underlying chemical principles and providing detailed experimental protocols to support methodological choices.
Introduction: The Strategic Importance of Methyl 2-(5-bromopyridin-3-YL)acetate
The 5-bromopyridine scaffold is a versatile platform in drug discovery, with the bromine atom serving as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity. The acetic acid ester moiety at the 3-position provides a crucial linkage point for constructing more complex molecules. The efficient assembly of this bifunctional building block is therefore a paramount objective in many drug development campaigns. This guide will explore and compare plausible synthetic routes, evaluating them on key performance indicators such as overall yield, step economy, scalability, and the cost and availability of starting materials.
Comparative Analysis of Synthetic Methodologies
Two primary retrosynthetic disconnections for Methyl 2-(5-bromopyridin-3-YL)acetate are considered the most viable. The first approach involves the initial construction of the (5-bromopyridin-3-yl)acetic acid core, followed by esterification. The second strategy focuses on the direct introduction of the methyl acetate moiety onto a pre-functionalized 5-bromopyridine derivative.
| Parameter | Method 1: From 3-Methyl-5-bromopyridine | Method 2: Cross-Coupling Approach |
| Starting Material | 3-Methyl-5-bromopyridine | 3,5-Dibromopyridine |
| Key Transformations | Radical Bromination, Cyanation, Hydrolysis, Esterification | Metal-Halogen Exchange, Carboxylation, Esterification |
| Overall Yield (Estimated) | 30-40% | 45-55% |
| Number of Steps | 4 | 3 |
| Scalability | Moderate | High |
| Reagent Cost | Moderate | High (due to organometallic reagents and catalysts) |
| Key Advantages | Utilizes a relatively inexpensive starting material. | Higher yielding and more convergent. |
| Key Disadvantages | Use of hazardous reagents (NBS, NaCN). Potential for side reactions during bromination. | Requires cryogenic conditions for metal-halogen exchange. Sensitive organometallic intermediates. |
Method 1: Synthesis via Functionalization of 3-Methyl-5-bromopyridine
This linear sequence leverages the commercially available and relatively inexpensive 3-methyl-5-bromopyridine as the starting material. The strategy involves the activation of the methyl group, followed by a series of functional group interconversions to arrive at the target ester.
Mechanistic Rationale
The synthesis commences with the radical bromination of the methyl group of 3-methyl-5-bromopyridine using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This selective benzylic bromination is a well-established transformation. The resulting benzylic bromide is a versatile intermediate. Subsequent nucleophilic substitution with sodium cyanide introduces the nitrile functionality, which serves as a precursor to the carboxylic acid. The nitrile is then hydrolyzed under acidic conditions to afford (5-bromopyridin-3-yl)acetic acid. The final step is a standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid to yield the desired product.
Experimental Workflow
Caption: Workflow for the synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate starting from 3-Methyl-5-bromopyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Bromomethyl)-5-bromopyridine
-
To a solution of 3-methyl-5-bromopyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(bromomethyl)-5-bromopyridine.
Step 2: Synthesis of (5-Bromopyridin-3-yl)acetonitrile
-
Dissolve 3-(bromomethyl)-5-bromopyridine (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (5-bromopyridin-3-yl)acetonitrile.
Step 3: Synthesis of (5-Bromopyridin-3-yl)acetic acid
-
To (5-bromopyridin-3-yl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (1:1 v/v).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to give (5-bromopyridin-3-yl)acetic acid.
Step 4: Synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate
-
Suspend (5-bromopyridin-3-yl)acetic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to afford Methyl 2-(5-bromopyridin-3-YL)acetate.
Method 2: A Convergent Cross-Coupling Strategy
This approach begins with the more functionalized 3,5-dibromopyridine and aims to selectively introduce the acetate moiety at the 3-position. This strategy is more convergent and can offer higher overall yields.
Mechanistic Rationale
The synthesis initiates with a selective metal-halogen exchange at the more reactive 3-position of 3,5-dibromopyridine. This is typically achieved using an organolithium reagent such as n-butyllithium at low temperatures. The resulting lithiated pyridine is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylic acid salt, which upon acidic workup yields 5-bromonicotinic acid. The final step is a standard esterification with methanol and an acid catalyst. This route benefits from fewer steps and potentially higher yields due to the convergent nature of the synthesis.
Experimental Workflow
Caption: Workflow for the synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate via a cross-coupling approach.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 5-Bromonicotinic acid
-
Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice and quickly add it to the reaction mixture.
-
Allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromonicotinic acid.
Step 3: Synthesis of Methyl 2-(5-bromopyridin-3-YL)acetate
-
Suspend 5-bromonicotinic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to afford Methyl 2-(5-bromopyridin-3-YL)acetate.
Conclusion and Recommendations
Both presented methods offer viable pathways to Methyl 2-(5-bromopyridin-3-YL)acetate.
-
Method 1 is a more traditional, linear synthesis that may be preferable for smaller-scale preparations where the cost of starting materials is a primary concern. However, the use of toxic reagents and the potential for side reactions in the bromination step are notable drawbacks.
-
Method 2 represents a more modern and efficient approach. While it requires the use of organolithium reagents and cryogenic conditions, it is a more convergent and likely higher-yielding process, making it more suitable for large-scale synthesis. The higher cost of reagents may be offset by the increased efficiency and reduced number of steps.
The choice between these methods will ultimately depend on the specific needs of the research or development program, including the desired scale of synthesis, available equipment, and cost constraints. For process development and large-scale manufacturing, Method 2 is the recommended approach due to its superior efficiency and scalability.
References
- Synthesis method of 3-bromo-5-methylpyridine.
- Preparation method of 2-methyl-3-bromopyridine.
- Comparative Study of Catalysts for the Synthesis of (2-methyl-2-phenylpropyl)
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. ResearchGate. (URL: [Link])
-
Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. NIH. (URL: [Link])
-
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. NIH. (URL: [Link])
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. (URL: [Link])
-
Synthesis and biological profile of 2,3-dihydro[1][2]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals. (URL: [Link])
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. ResearchGate. (URL: [Link])
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(5-bromopyridin-3-YL)acetate
Topic: Personal Protective Equipment for Handling Methyl 2-(5-bromopyridin-3-yl)acetate CAS: 1150114-80-9 (or analog 118650-08-1 depending on isomer) Classification: Halogenated Heterocyclic Ester
Part 1: Executive Safety Strategy (The "Why")
As a Senior Application Scientist, I must emphasize that safety protocols for Methyl 2-(5-bromopyridin-3-yl)acetate cannot be generic. This molecule combines a pyridine ring , a halogen (bromine) , and an ester linkage .
The Structural Hazard Analysis (Causality):
-
The Pyridine Vector: Pyridine rings are notorious for their ability to penetrate the stratum corneum (outer skin layer). Unlike simple aliphatic esters, the nitrogen heterocycle facilitates transdermal absorption.
-
The Halogen Effect: The 5-bromo substituent increases the lipophilicity (LogP) of the molecule compared to the parent pyridine. This enhances its ability to cross biological membranes, potentially carrying the molecule into the systemic circulation more efficiently than non-halogenated analogs.
-
Hydrolysis Risk: Upon contact with mucous membranes or lung tissue, the ester moiety can hydrolyze to release the free acid and methanol, acting as a local irritant and potential sensitizer.
Core Directive: Treat this substance as a potential sensitizer and transdermal toxin , not just a simple irritant.
Part 2: The PPE Firewall (Hierarchy of Defense)
This protocol uses a Self-Validating System : You do not just "wear" PPE; you verify its integrity before every operation.
Engineering Controls (Primary Barrier)
-
Containment: All open-vessel manipulations (weighing, transfer, solvation) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Static Control: Halogenated organic solids are prone to static charge. Use an ionizing bar or antistatic gun during weighing to prevent "fly-away" powder that bypasses respiratory protection.
Personal Protective Equipment Matrix
| Body Area | Hazard Vector | Recommended PPE Specification | Scientific Rationale |
| Hands (Solid) | Dermal Absorption | Nitrile (Minimum 5 mil) | Nitrile provides excellent resistance to organic solids. Validation: Inflate glove with air to check for pinholes before donning. |
| Hands (Solution) | Solvent Permeation | Double Gloving or Laminate | If dissolved in DCM or THF, standard nitrile fails in <5 mins. Inner: 4 mil Nitrile. Outer: Silver Shield® (Laminate) or 8 mil Nitrile (if solvent is non-chlorinated). |
| Eyes | Lacrimal Irritation | Chemical Splash Goggles | Safety glasses are insufficient for pyridines. Vapors/dust can bypass side shields. Goggles form a seal against the orbital socket. |
| Respiratory | Inhalation (Dust/Vapor) | P100 / ABEK1 Filter | Mandatory if working outside a hood (e.g., balance malfunction). P100 stops particulates; ABEK stops organic/amine vapors. |
| Body | Systemic Exposure | Tyvek® Lab Coat (Closed) | Cotton coats absorb liquids and hold them against the skin. Tyvek repels dust and incidental splashes. |
Part 3: Operational Protocols (Step-by-Step)
Workflow A: Weighing and Transfer (High Risk Phase)
-
Objective: Transfer solid without aerosolization.
-
Pre-Check: Verify fume hood flow gauge. Place a disposable absorbent mat (pig mat) on the work surface.
-
Donning: Put on inner nitrile gloves, then Tyvek coat, then outer gloves. Seal cuff gap with tape if handling >5 grams.
-
Static Neutralization: Aim antistatic gun at the bottle for 5 seconds before opening. This prevents the "poof" of powder upon spatula insertion.
-
Transfer: Use a disposable antistatic weighing boat. Do not use weighing paper (risk of spillage).
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol before returning it to storage.
Workflow B: Reaction Setup (Solvation)
-
Objective: Mitigate solvent-mediated skin absorption.
-
Solvent Choice: If using Dichloromethane (DCM) or Dimethylformamide (DMF), recognize that these solvents act as "vehicles," dragging the bromopyridine through nitrile gloves rapidly.
-
Glove Discipline: If a splash occurs on the outer glove, DO NOT WIPE . Immediately remove the outer glove, dispose of it as hazardous waste, wash the inner glove (still on hand) with soap/water, and don a fresh outer glove.
Part 4: Visualizations
Diagram 1: The Safety Decision Logic
This decision tree ensures you select the correct control measure based on the state of matter.
Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.
Diagram 2: Emergency Spill Response
A logical flow for immediate containment vs. evacuation.
Caption: Protocol for distinguishing between incidental spills and biohazard-level evacuation events.
Part 5: Waste Disposal & Decontamination
Disposal Classification:
-
Stream: Halogenated Organic Waste.
-
Segregation: Do NOT mix with strong acids or oxidizers (e.g., Nitric Acid) as pyridines can form unstable salts or exothermic reactions.
-
Labeling: Must explicitly state "Contains Halogenated Pyridines" to alert waste handlers of potential odors and toxicity.
Decontamination of Glassware:
-
Rinse glassware with a small amount of Acetone inside the hood. Collect this rinse in the Halogenated Waste container.
-
Soak glassware in a base bath (Isopropanol/KOH) only after the initial organic rinse to prevent noxious vapors.
References
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
PubChem. Compound Summary: Methyl 2-(5-bromopyridin-3-yl)acetate (Analog/Substructure Data). [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
